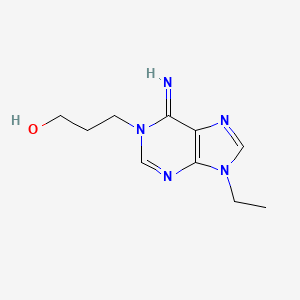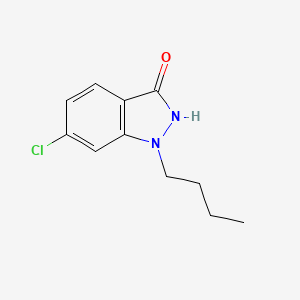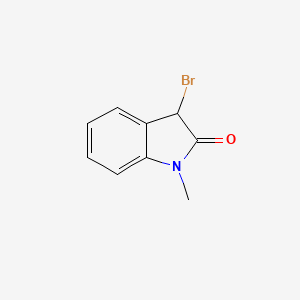
4-Hydrazino-6-ethylquinoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazino-6-ethylquinoline hydrochloride is a chemical compound with the molecular formula C11H14ClN3. It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its unique structure, which includes a hydrazino group attached to a quinoline ring, making it a valuable tool in various scientific applications.
Méthodes De Préparation
The synthesis of 4-Hydrazino-6-ethylquinoline hydrochloride involves several steps. One common method includes the reaction of 6-ethylquinoline with hydrazine hydrate under specific conditions. The reaction typically takes place in the presence of a catalyst and requires controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
4-Hydrazino-6-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to the formation of amine derivatives.
Substitution: The hydrazino group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-Hydrazino-6-ethylquinoline hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic uses, including anticancer and antimicrobial properties, is ongoing.
Industry: It serves as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Hydrazino-6-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in studying enzyme functions and developing new drugs .
Comparaison Avec Des Composés Similaires
4-Hydrazino-6-ethylquinoline hydrochloride can be compared with other quinoline derivatives, such as:
4-Aminoquinoline: Known for its antimalarial properties.
6-Ethylquinoline: A precursor in the synthesis of various quinoline derivatives.
4-Hydroxyquinoline: Used in the synthesis of pharmaceuticals and dyes.
The uniqueness of this compound lies in its hydrazino group, which provides distinct reactivity and applications compared to other quinoline derivatives .
Propriétés
Numéro CAS |
1170599-72-0 |
|---|---|
Formule moléculaire |
C11H14ClN3 |
Poids moléculaire |
223.70 g/mol |
Nom IUPAC |
(6-ethylquinolin-4-yl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H13N3.ClH/c1-2-8-3-4-10-9(7-8)11(14-12)5-6-13-10;/h3-7H,2,12H2,1H3,(H,13,14);1H |
Clé InChI |
MTFUQQQWJATNLW-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CN=C2C=C1)NN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-methyl-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B11881391.png)


![3-Chloro-1H-thiazolo[5,4-f]indazol-6-amine](/img/structure/B11881406.png)

![2-(Bromomethyl)-4-hydroxybenzo[d]oxazole](/img/structure/B11881413.png)







